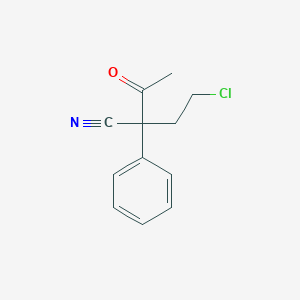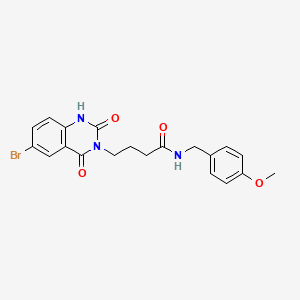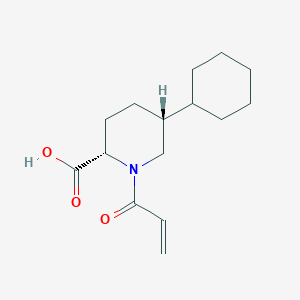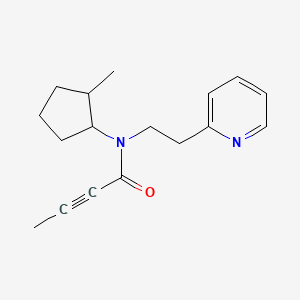![molecular formula C14H12N2O3S2 B2727849 Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate CAS No. 2411297-00-0](/img/structure/B2727849.png)
Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate” is a chemical compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . While the exact synthesis process for this specific compound is not detailed in the available resources, thiophene derivatives can be prepared by various methods. For instance, 2-Acetyl-5-methylthiophene can be prepared by reacting 2-methylthiophene with acetic anhydride .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, 2-Acetyl-5-methylthiophene has a boiling point of 65-67 °C/1 mmHg, a melting point of 24-28 °C, and a density of 1.106 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activities:
Synthesis of Morpholine Derivatives: A study by Lei et al. (2017) detailed the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives from methyl 3-aminothiophene-2-carboxylate, which showed potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Applications: El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Anti-gastric Secretion Activity: Fukumi, Sugiyama, and Sakamoto (1989) developed a practical preparation of an oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivative from methyl 3-aminothiophene-2-carboxylate, which exhibited potent anti-gastric secretion activity (Fukumi, Sugiyama, & Sakamoto, 1989).
Chemical Reactions and Synthesis
4. Synthesis of Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives: Atapour-Mashhad et al. (2017) reported a facile synthesis of these derivatives, demonstrating their potential in antiproliferative activity against cancer cell lines (Atapour-Mashhad et al., 2017).
A Facile Synthesis of Thiophenes: Kim and Kim (2000) described a method for synthesizing 3-alkylamino-5-arylthiophenes with a variety of substituents, showcasing the chemical versatility of these compounds (Kim & Kim, 2000).
Novel Synthesis of Thienopyrimidoisoindolones: Kysil, Voitenko, and Wolf (2008) explored the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, leading to thienopyrimidoisoindolones, illustrating the compound's utility in creating diverse heterocyclic structures (Kysil, Voitenko, & Wolf, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-7-3-4-9(21-7)8-6-20-14-12(8)13(18)15-10(16-14)5-11(17)19-2/h3-4,6H,5H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGSJSDPMGITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)



![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)

![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)

![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)